Ronifibrate

Description

Contextualization within the Fibrate Class of Compounds

Ronifibrate is classified as a fibrate, a class of amphipathic carboxylic acids. patsnap.com Fibrates are recognized for their lipid-modifying properties, primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). patsnap.compatsnap.com This nuclear receptor plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism. patsnap.compatsnap.com

The mechanism of action for fibrates, and by extension this compound, involves the activation of PPARα, which leads to several downstream effects. patsnap.com These include increased fatty acid oxidation, enhanced synthesis of high-density lipoprotein (HDL) cholesterol components (apolipoproteins A-I and A-II), and reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase (B570770). patsnap.compatsnap.com The collective result of these actions is a decrease in triglyceride levels and an increase in HDL cholesterol levels. patsnap.com this compound is specifically a combined ester of clofibric acid and niacin with 1,3-propanediol.

Overview of Dyslipidemia and Associated Cardiovascular Risk Factors

Dyslipidemia is a medical condition characterized by an abnormal amount of lipids (e.g., triglycerides, cholesterol) in the blood. This condition is a major modifiable risk factor for the development of cardiovascular disease (CVD), including atherosclerosis, which can lead to heart attacks and strokes. The primary abnormalities in dyslipidemia include elevated levels of low-density lipoprotein (LDL) cholesterol, elevated triglycerides, and low levels of HDL cholesterol.

The management of dyslipidemia is a cornerstone of cardiovascular risk reduction. While statins are the first-line therapy for lowering LDL cholesterol, residual risk often remains, particularly in patients with high triglycerides and low HDL cholesterol. Fibrates are a therapeutic option considered for addressing these specific lipid abnormalities.

Current Research Status of this compound as an Investigational Agent

This compound is currently classified as an investigational drug, meaning it is undergoing research and has not been approved for general clinical use by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). patsnap.com Its development and research are aimed at evaluating its efficacy and safety in the treatment of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia. patsnap.com

Publicly available information on specific preclinical and clinical trial data for this compound is limited. While it has been the subject of scientific inquiry, detailed results from extensive clinical studies, including specific effects on lipid parameters in human subjects, are not widely published in readily accessible scientific literature. One clinical trial was reported in 1979, which investigated its use in hyperdyslipidemia.

The research that is available indicates that this compound, like other fibrates, targets PPARα to modulate lipid metabolism. patsnap.com Preliminary research has suggested potential, but comprehensive clinical trials are necessary to fully establish its therapeutic profile. patsnap.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

42597-57-9 |

|---|---|

Molecular Formula |

C19H20ClNO5 |

Molecular Weight |

377.8 g/mol |

IUPAC Name |

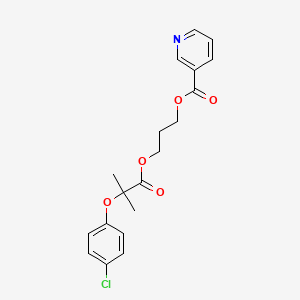

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |

InChI |

InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |

InChI Key |

AYJVGKWCGIYEAK-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

Appearance |

Solid powder |

Other CAS No. |

42597-57-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-nicotinoyloxypropyl 4-chlorophenoxyisobutyrate I 612 I 612 hydrochloride I-612 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ronifibrate Action

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Ronifibrate exerts its effects by binding to and activating PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. patsnap.com This receptor is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney. patsnap.com

Ligand Binding and Receptor Activation

As a member of the fibrate class of drugs, this compound acts as a ligand for PPARα. patsnap.com Upon binding, this compound induces a conformational change in the PPARα receptor. This alteration facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

Transcriptional Regulation via Peroxisome Proliferator Response Elements (PPREs)

The activated PPARα/RXR heterodimer translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. patsnap.com This binding event recruits coactivator proteins, leading to the initiation of transcription of a suite of genes involved in lipid metabolism. patsnap.com

Modulation of Lipid Metabolic Pathways

The activation of PPARα by this compound leads to significant alterations in lipid metabolic pathways, primarily through the enhanced breakdown of fatty acids and the regulation of triglyceride levels. patsnap.com

Enhancement of Hepatic Fatty Acid Oxidationpatsnap.compatsnap.com

A primary consequence of this compound-mediated PPARα activation is the stimulation of hepatic fatty acid oxidation. patsnap.compatsnap.com This process involves the catabolism of fatty acids to produce energy.

This compound upregulates the expression of genes encoding key enzymes involved in the mitochondrial and peroxisomal beta-oxidation of fatty acids. patsnap.com This leads to an increased capacity of the liver to break down fatty acids, thereby reducing their availability for the synthesis of triglycerides. patsnap.com

Table 1: Key Enzymes in Fatty Acid Beta-Oxidation Upregulated by PPARα Agonists

| Enzyme Category | Specific Enzymes (Examples) | Cellular Location |

| Fatty Acid Transport | Carnitine Palmitoyltransferase I (CPT-I) | Mitochondria |

| Acyl-CoA Synthetase | Mitochondria | |

| Mitochondrial β-Oxidation | Acyl-CoA Dehydrogenases (e.g., LCAD, MCAD) | Mitochondria |

| Enoyl-CoA Hydratase | Mitochondria | |

| Peroxisomal β-Oxidation | Acyl-CoA Oxidase | Peroxisomes |

Note: This table provides examples of enzymes generally upregulated by PPARα agonists like this compound.

Regulation of Triglyceride Synthesis and Catabolismpatsnap.compatsnap.com

This compound plays a crucial role in lowering plasma triglyceride levels through a dual mechanism that affects both the synthesis and breakdown of these lipids. patsnap.compatsnap.com

The enhanced fatty acid oxidation reduces the substrate pool available for hepatic triglyceride synthesis. patsnap.com Furthermore, PPARα activation by this compound modulates the expression of key proteins involved in triglyceride-rich lipoprotein metabolism. A significant effect is the increased expression of lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, and the decreased expression of Apolipoprotein C-III (ApoC-III), a known inhibitor of LPL activity. This concerted action accelerates the clearance of triglycerides from the bloodstream.

Table 2: this compound's Influence on Key Regulators of Triglyceride Metabolism

| Target Gene/Protein | Effect of this compound (via PPARα) | Consequence for Triglyceride Levels |

| Lipoprotein Lipase (LPL) | Upregulation | Increased catabolism of triglycerides |

| Apolipoprotein C-III (ApoC-III) | Downregulation | Reduced inhibition of triglyceride catabolism |

| Fatty Acid Oxidation Enzymes | Upregulation | Decreased substrate for triglyceride synthesis |

Note: The effects described are characteristic of PPARα agonists and are the basis of this compound's mechanism of action.

Influence on Lipoprotein Metabolism

This compound significantly modifies the lipid profile by targeting various aspects of lipoprotein metabolism. Its actions are primarily mediated through the activation of PPAR-α in the liver and other tissues, leading to changes in the production and catabolism of several key lipoproteins. patsnap.comnih.gov

A key molecular effect of this compound is the stimulation of the synthesis of apolipoproteins A-I (Apo A-I) and A-II (Apo A-II). patsnap.com These proteins are the primary structural and functional components of high-density lipoprotein (HDL) particles. patsnap.comresearchgate.net The activation of PPAR-α by fibrates leads to the transcriptional induction of the genes encoding for Apo A-I and Apo A-II, which increases their production in the liver. patsnap.comnih.gov This enhanced synthesis is a crucial step in the process of raising HDL cholesterol levels. patsnap.comclevelandclinic.org Studies on other fibrates, such as fenofibrate (B1672516), have demonstrated a marked increase in plasma Apo A-II concentrations following treatment, which is attributed to a direct effect on hepatic Apo A-II production. nih.gov

| Effect of this compound on HDL Metabolism | Mechanism | Outcome |

| Apolipoprotein Production | Activates PPAR-α, leading to transcriptional induction of Apo A-I and Apo A-II genes. patsnap.comnih.gov | Increased hepatic synthesis of Apo A-I and Apo A-II. patsnap.compatsnap.com |

| HDL Cholesterol Levels | Increased availability of Apo A-I and Apo A-II for the formation of new HDL particles. patsnap.com | Elevation of circulating HDL-C levels. patsnap.compatsnap.com |

| Reverse Cholesterol Transport | Higher HDL-C levels facilitate the removal of cholesterol from peripheral tissues. patsnap.com | Enhanced transport of cholesterol to the liver for excretion, reducing atherosclerosis risk. patsnap.com |

This compound's mechanism also involves a significant reduction in triglyceride-rich lipoproteins, primarily very-low-density lipoproteins (VLDL). patsnap.com PPAR-α activation upregulates the expression of genes involved in fatty acid oxidation in the liver. patsnap.comnih.gov This leads to an increased breakdown of fatty acids, thereby reducing their availability as substrates for the synthesis of triglycerides. patsnap.com A decrease in triglyceride synthesis directly results in reduced production and secretion of VLDL particles from the liver. patsnap.comnih.gov

Since VLDL particles are the precursors to low-density lipoprotein (LDL) cholesterol, a reduction in VLDL synthesis indirectly leads to lower concentrations of LDL cholesterol in the blood. patsnap.com This dual action of lowering VLDL and consequently LDL, combined with raising HDL, underscores the comprehensive effect of this compound on the lipoprotein profile. patsnap.comnih.gov

| Effect of this compound on VLDL and LDL Metabolism | Mechanism | Outcome |

| Fatty Acid Metabolism | PPAR-α activation enhances hepatic fatty acid uptake and β-oxidation. patsnap.comnih.gov | Reduced availability of fatty acids for triglyceride synthesis. patsnap.com |

| VLDL Production | Decreased triglyceride synthesis leads to reduced formation and secretion of VLDL particles. nih.gov | Lower circulating levels of VLDL. patsnap.com |

| LDL Cholesterol | Reduced pool of VLDL precursors for conversion to LDL. patsnap.com | Indirect reduction in LDL cholesterol levels. patsnap.com |

Emerging Pleiotropic Pharmacological Activities

Beyond its primary role in lipid modification, emerging evidence suggests that this compound possesses other pharmacological properties that may contribute to its cardiovascular benefits. patsnap.com These are often described as pleiotropic effects, extending beyond the drug's direct impact on lipoprotein levels.

Chronic inflammation is a known contributor to the development and progression of atherosclerosis and cardiovascular diseases. patsnap.com Fibrates, including this compound, are suggested to have anti-inflammatory effects. patsnap.com The activation of PPAR-α can interfere with inflammatory signaling pathways. nih.gov This can lead to a reduction in the expression of pro-inflammatory mediators. nih.govnih.gov By exerting these anti-inflammatory effects, this compound may offer additional cardiovascular protection independent of its lipid-lowering capabilities, although further research is needed to fully elucidate these benefits. patsnap.com

Oxidative stress is another key factor in the pathogenesis of atherosclerosis. patsnap.com There is emerging evidence that this compound may have antioxidant properties. patsnap.com The potential for fibrates to reduce oxidative stress could provide another layer of cardiovascular protection. patsnap.com This effect, combined with its anti-inflammatory and lipid-modifying actions, highlights the multifaceted mechanism through which this compound may reduce cardiovascular risk. patsnap.com

Intracellular Signaling Cascades Mediated by this compound

This compound, a member of the fibrate class of drugs, exerts its therapeutic effects by modulating intracellular signaling cascades, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). patsnap.com This nuclear receptor plays a pivotal role in the regulation of lipid and glucose metabolism. patsnap.com The activation of PPARα by this compound initiates a cascade of molecular events that ultimately leads to the altered expression of a suite of genes involved in metabolic control.

Downstream Signaling Pathways Activated by PPARα (e.g., involvement in metabolic control)

Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). reactome.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. patsnap.com This mechanism underlies the primary effects of this compound on lipid metabolism. patsnap.com

The key downstream effects of PPARα activation by this compound include:

Enhanced Fatty Acid Oxidation: this compound upregulates the expression of genes encoding enzymes crucial for the β-oxidation of fatty acids in both mitochondria and peroxisomes. patsnap.combio-rad.com This increased breakdown of fatty acids reduces their availability for triglyceride synthesis, leading to a significant decrease in circulating triglyceride levels. patsnap.com

Regulation of Lipoprotein Metabolism: Activation of PPARα by this compound increases the production of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL). patsnap.com This leads to increased levels of HDL cholesterol, often referred to as "good cholesterol," which facilitates the reverse transport of cholesterol from peripheral tissues to the liver. patsnap.com

Modulation of Gene Expression: The activation of PPARα influences a wide array of genes involved in lipid homeostasis. This includes genes responsible for fatty acid transport into cells (e.g., fatty acid translocase CD36 and fatty acid-binding proteins) and mitochondria (e.g., carnitine palmitoyltransferase I and II). bio-rad.comnih.gov

Table 1: Key Genes and Pathways Regulated by this compound-Activated PPARα

| Category | Gene/Pathway | Function | Reference |

|---|---|---|---|

| Fatty Acid Oxidation | Acyl-CoA Synthetase | Fatty acid activation | bio-rad.com |

| Carnitine Palmitoyltransferase I & II (CPT I & II) | Mitochondrial fatty acid uptake | bio-rad.com | |

| Acyl-CoA Oxidase (ACOX) | Peroxisomal β-oxidation | nih.gov | |

| Lipoprotein Metabolism | Apolipoprotein A-I (Apo A-I) | HDL formation and reverse cholesterol transport | patsnap.com |

| Apolipoprotein A-II (Apo A-II) | HDL metabolism | patsnap.com | |

| Lipoprotein Lipase (LPL) | Hydrolysis of triglycerides in lipoproteins | nih.gov | |

| Fatty Acid Transport | CD36 (Fatty Acid Translocase) | Cellular fatty acid uptake | nih.gov |

| Fatty Acid Binding Protein (FABP) | Intracellular fatty acid transport | bio-rad.com |

Interplay with Other Regulatory Pathways

The signaling cascades initiated by this compound are not isolated and demonstrate significant interplay with other crucial regulatory pathways within the cell. This crosstalk is essential for the comprehensive metabolic effects observed with this compound treatment.

Transforming Growth Factor-beta (TGF-β) Signaling: Research suggests that PPARα activation can inhibit the TGF-β signaling pathway. nih.gov This is significant as TGF-β is involved in processes such as fibrosis. By counteracting this pathway, PPARα activators may help mitigate tissue remodeling and fibrosis in organs like the heart. nih.gov

Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production: Activation of PPARα has been shown to restore the expression and activity of endothelial nitric oxide synthase (eNOS), which is crucial for vascular health. nih.gov This leads to increased production of nitric oxide (NO), a key signaling molecule involved in vasodilation and anti-inflammatory responses in the vasculature. nih.gov

Inflammatory Pathways: PPARα activation exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This suggests a role for this compound in mitigating inflammation, which is often associated with metabolic disorders.

Table 2: Interplay of this compound-Activated PPARα with Other Signaling Pathways

| Interacting Pathway | Effect of PPARα Activation | Consequence | Reference |

|---|---|---|---|

| PGC-1α Pathway | Upregulation and coactivation | Enhanced mitochondrial biogenesis and fatty acid oxidation | nih.govnih.gov |

| TGF-β Pathway | Inhibition | Attenuation of tissue fibrosis | nih.gov |

| eNOS/NO Pathway | Restoration of eNOS activity | Increased nitric oxide production, improved vascular function | nih.gov |

| Inflammatory Pathways (e.g., NF-κB) | Inhibition of pro-inflammatory cytokine production | Reduction in systemic inflammation | nih.gov |

Preclinical Investigations and Translational Research

In Vitro Pharmacological Studies

Cell-Based Assays for Target Engagement and Pathway Activation

In vitro studies with fibrates are designed to confirm their engagement with the PPARα target and to characterize the subsequent activation of downstream pathways. Cell-based assays are crucial for demonstrating the molecular mechanism of action. Typically, these assays utilize cell lines that are engineered to report on PPARα activity. For instance, a common method involves using a cell line, such as HepG2 (a human liver cell line), transfected with a reporter gene construct. This construct contains a PPARα response element (PPRE) linked to a reporter gene, such as luciferase. Upon treatment with a PPARα agonist like a fibrate, the activated PPARα binds to the PPRE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the extent of PPARα activation.

Studies on fibrates have consistently demonstrated their ability to activate PPARα in such reporter assays. This confirms their role as PPARα agonists and provides a quantitative measure of their potency and efficacy at the molecular level.

Biochemical Analysis of Lipid Metabolism Modulation in Cellular Models

The primary therapeutic effect of ronifibrate is the modulation of lipid metabolism. In vitro cellular models, particularly hepatocytes, are used to investigate these effects. Treatment of primary hepatocytes or hepatoma cell lines (e.g., HepG2) with fibrates leads to several key changes in lipid handling, consistent with PPARα activation.

These changes include:

Increased Fatty Acid Oxidation: Fibrates upregulate the expression of genes encoding enzymes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids. patsnap.com This leads to an increased catabolism of fatty acids, reducing their availability for triglyceride synthesis.

Decreased Triglyceride Synthesis: By reducing the fatty acid substrate pool, fibrates indirectly inhibit the synthesis of triglycerides. nih.gov

Modulation of Lipoprotein Metabolism: Fibrates increase the expression of lipoprotein lipase (B570770) (LPL) and decrease the expression of apolipoprotein C-III (ApoC-III). nih.gov Increased LPL activity enhances the clearance of triglyceride-rich lipoproteins from the circulation, while reduced ApoC-III (an inhibitor of LPL) further promotes this process.

Increased HDL Cholesterol Components: Fibrates have been shown to increase the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein components of High-Density Lipoprotein (HDL). patsnap.com This contributes to the observed increases in HDL cholesterol levels.

The table below summarizes the expected effects of this compound on key genes involved in lipid metabolism, based on findings from studies with other fibrates in cellular models.

| Gene Target | Cellular Process | Expected Effect of this compound |

| Acyl-CoA Oxidase | Fatty Acid β-Oxidation | Upregulation |

| Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Transport | Upregulation |

| Lipoprotein Lipase (LPL) | Triglyceride Catabolism | Upregulation |

| Apolipoprotein C-III (ApoC-III) | LPL Inhibition | Downregulation |

| Apolipoprotein A-I (ApoA-I) | HDL Formation | Upregulation |

| Apolipoprotein A-II (ApoA-II) | HDL Formation | Upregulation |

Assessment of Anti-inflammatory and Antioxidant Effects in Cultured Cells

Beyond their effects on lipid metabolism, fibrates are known to have anti-inflammatory and antioxidant properties. These effects are also largely mediated by PPARα, which can negatively regulate the expression of pro-inflammatory genes. In vitro studies using various cell types, including endothelial cells and macrophages, have elucidated these actions.

Fibrates have been shown to:

Inhibit the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).

Reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Decrease the expression of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, which is a key step in the development of atherosclerotic plaques.

The antioxidant effects of fibrates are less direct but have been observed in cellular models. By increasing fatty acid oxidation, fibrates may reduce the cellular lipid load and subsequent lipid peroxidation, a major source of oxidative stress. Some studies have also suggested that fibrates can increase the expression of certain antioxidant enzymes.

In Vivo Animal Model Studies

Efficacy Evaluation in Animal Models of Hypertriglyceridemia and Mixed Dyslipidemia

The lipid-modifying effects of fibrates have been extensively studied in various animal models of dyslipidemia. ijper.org These models are often created through genetic modification (e.g., ApoE-/- or LDLR-/- mice) or by feeding animals a high-fat, high-cholesterol diet. criver.com These models develop lipid profiles that mimic human hypertriglyceridemia and mixed dyslipidemia, characterized by elevated triglycerides, elevated LDL cholesterol, and often, low HDL cholesterol. ijper.org

In such models, administration of fibrates like fenofibrate (B1672516) has been shown to significantly improve the lipid profile. The expected effects of this compound in these models would be:

A robust reduction in plasma triglyceride levels.

A significant increase in HDL cholesterol levels.

A variable effect on LDL cholesterol levels, which can sometimes increase initially due to the enhanced catabolism of triglyceride-rich lipoproteins into LDL particles. nih.gov

The following table presents representative data from a study on a fibrate in an animal model of dyslipidemia, illustrating the typical efficacy profile.

| Parameter | Control Group (Dyslipidemic Diet) | Fibrate-Treated Group (Dyslipidemic Diet) | Percent Change |

| Plasma Triglycerides (mg/dL) | 450 | 225 | -50% |

| HDL Cholesterol (mg/dL) | 30 | 45 | +50% |

| Total Cholesterol (mg/dL) | 250 | 200 | -20% |

Studies on Cardiovascular Endpoints and Atherosclerosis Progression in Preclinical Models

The ultimate goal of treating dyslipidemia is to reduce the risk of cardiovascular events, which are primarily caused by atherosclerosis. nih.gov Animal models, particularly atherosclerosis-prone mice such as ApoE-/- and LDLR-/-, are invaluable for studying the impact of therapeutic interventions on the development and progression of atherosclerotic plaques. criver.com

In these models, long-term treatment with fibrates has been demonstrated to reduce the development of atherosclerosis. nih.gov This is attributed to a combination of factors:

Improved Lipid Profile: The reduction in triglyceride-rich lipoproteins and the increase in HDL cholesterol are key contributors.

Anti-inflammatory Effects: As demonstrated in vitro, fibrates reduce inflammation within the vascular wall, a critical component of atherogenesis. This includes reducing macrophage infiltration into the vessel wall and decreasing the expression of pro-inflammatory mediators.

Direct Effects on the Vascular Wall: Some studies suggest that fibrates may have direct beneficial effects on endothelial function and may inhibit the proliferation of vascular smooth muscle cells, another key event in plaque formation. dntb.gov.ua

Investigation of Pancreatitis Risk Mitigation in Hypertriglyceridemic Animal Models

Severe hypertriglyceridemia is a well-established risk factor for acute pancreatitis. Preclinical research has utilized various animal models to simulate this condition and investigate potential therapeutic interventions. These models are crucial for understanding the pathophysiology of hypertriglyceridemia-induced pancreatitis and for the initial assessment of drugs that could mitigate this risk.

Commonly used animal models in this field include genetically modified rodents, such as glycosylphosphatidylinositol high-density lipoprotein binding protein 1 knockout (Gpihbp1−/−) and apolipoprotein C3 transgenic (ApoC3-tg) mice. nih.gov These models develop severe hypertriglyceridemia, making them suitable for studying the mechanisms of pancreatic injury and the effects of lipid-lowering therapies. nih.gov Acute pancreatitis is often induced in these hypertriglyceridemic animals through methods like repeated caerulein injections to mimic the clinical scenario. nih.gov

While no specific preclinical studies investigating the role of this compound in mitigating pancreatitis risk in hypertriglyceridemic animal models are publicly available, research on other fibrates, such as Fenofibrate, provides some insight into the potential effects of this class of drugs. In a study involving Gpihbp1−/− mice with severe hypertriglyceridemia, the administration of Fenofibrate was associated with milder pancreatic injury and a lower incidence of pancreatic necrosis compared to untreated animals with triglyceride levels above 2000 mg/dL. nih.gov This suggests that by effectively lowering triglyceride levels, fibrates may reduce the lipotoxicity that contributes to pancreatic damage in the context of severe hypertriglyceridemia.

The findings from these animal models indicate that the reduction of triglyceride-rich lipoproteins is a key factor in mitigating the severity of acute pancreatitis. nih.gov The cytotoxic effects of large triglyceride-rich lipoproteins on pancreatic acinar cells are considered a critical step in the pathogenesis of this condition. nih.gov Therefore, the potent triglyceride-lowering effects of fibrates are hypothesized to be the primary mechanism for pancreatitis risk mitigation.

Table 1: Preclinical Animal Models for Hypertriglyceridemia-Induced Pancreatitis

| Animal Model | Genetic Modification | Key Characteristics | Application in Fibrate Research |

| Mouse | Gpihbp1 knockout (Gpihbp1−/−) | Severe hypertriglyceridemia, chylomicronemia | Investigating the effect of Fenofibrate on mitigating pancreatic injury. nih.gov |

| Mouse | Apolipoprotein C3 transgenic (ApoC3-tg) | Moderate to severe hypertriglyceridemia | Used as a comparative model to study the differential effects of triglyceride-rich lipoprotein subtypes on the pancreas. nih.gov |

Comprehensive Safety Pharmacology in Animal Species

A comprehensive safety pharmacology assessment is a critical component of preclinical drug development, designed to identify potential adverse effects on vital organ systems. While specific safety pharmacology data for this compound is not extensively documented in publicly available literature, the safety profiles of other fibrates, such as Fenofibrate and Bezafibrate, have been evaluated in various animal species. These studies provide a general understanding of the potential effects of this class of compounds.

The core battery of safety pharmacology studies typically investigates the effects on the cardiovascular, respiratory, and central nervous systems. vivotecnia.comcriver.com Supplemental studies may also be conducted to assess effects on other organ systems, such as the renal and gastrointestinal systems. criver.com

Preclinical toxicology studies for fibrates have been conducted in a range of animal species, including rodents (mice and rats), dogs, and monkeys. nih.govkarger.comwindows.nethres.ca These studies have identified several target organs for toxicity.

Fenofibrate:

Preclinical toxicology studies on Fenofibrate have revealed dose-related effects primarily on the liver in rodents, manifesting as enzyme changes. nih.govkarger.com In dogs, some renal effects have been observed. nih.govkarger.com Monkeys, however, have shown no significant toxic reactions. nih.govkarger.com Carcinogenicity studies in rodents indicated the development of hepatocellular carcinoma at high doses, a finding common to other fibric acid derivatives and not observed in other species. nih.govkarger.com

Bezafibrate:

Chronic toxicity tests for Bezafibrate have not shown significant specific toxicity. windows.net Similar to Fenofibrate, high doses in rats and mice led to liver tumors due to peroxisome proliferation, a phenomenon considered specific to small rodents. windows.net No teratogenic effects were observed in rats and rabbits, although embryotoxic effects were seen at doses that were also toxic to the mother. windows.net

The following tables summarize the findings from preclinical safety and toxicity studies for Fenofibrate and Bezafibrate, providing an overview of the observed effects in different animal species.

Table 2: Summary of Preclinical Safety Findings for Fenofibrate in Animal Species

| Animal Species | Duration of Study | Organ Systems Affected | Observed Effects |

| Rodents (Rats, Mice) | Chronic | Liver | Enzyme changes, hepatocellular carcinoma at high doses. nih.govkarger.com |

| Dogs | Chronic | Kidneys | Unspecified renal effects. nih.govkarger.com |

| Monkeys | 12 months | None | No significant toxic signs or symptoms observed. nih.gov |

| Rabbits | Teratogenicity | Reproductive | Abortions and fetal death at high maternal toxic doses. fda.govfda.gov |

Table 3: Summary of Preclinical Safety Findings for Bezafibrate in Animal Species

| Animal Species | Duration of Study | Organ Systems Affected | Observed Effects |

| Rodents (Rats, Mice) | Chronic | Liver | Liver tumors (peroxisome proliferation) at high doses. windows.nethres.ca |

| Rats, Rabbits | Teratogenicity | Reproductive | No teratogenic effects; embryotoxic effects at maternally toxic doses. windows.net |

Clinical Development and Therapeutic Efficacy of Ronifibrate

Overview of the Clinical Trial Landscape

The clinical development of a new therapeutic agent is a rigorous, multi-stage process designed to evaluate its safety and efficacy in humans. This process is traditionally divided into three main phases before a drug can be considered for regulatory approval.

Phases of Clinical Development (Phase I, II, III)

While specific details on the clinical trial phases for Ronifibrate are not extensively available in publicly accessible literature, the general framework for such trials is well-established.

Phase I: These studies are primarily focused on the safety of a new drug. They are typically conducted in a small group of healthy volunteers to determine the drug's most common side effects and to understand how it is metabolized and excreted.

Phase II: Once a drug is determined to be safe in Phase I, it moves to Phase II, which aims to assess its effectiveness. These studies are conducted in a larger group of individuals who have the condition the drug is intended to treat. Preliminary data on the drug's efficacy in managing the condition are collected. Some sources suggest that this compound has reached this phase of clinical investigation.

Phase III: If the results of Phase II trials are promising, the drug advances to Phase III. These are large-scale trials involving several hundred to several thousand participants to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

Design and Methodology of Key Clinical Studies

Patient Population: Participants are typically individuals with diagnosed dyslipidemia, often with specific criteria for baseline triglyceride and cholesterol levels.

Intervention and Control: A predefined dose of the investigational drug (this compound) is administered to the treatment group, while a control group receives a placebo or an active comparator (another lipid-lowering drug).

Randomization and Blinding: To minimize bias, participants are randomly assigned to the treatment or control group. In a double-blind study, neither the participants nor the investigators know who is receiving the active drug or the placebo.

Duration and Endpoints: The study duration is set to allow for a meaningful assessment of the drug's effects. The primary endpoints typically include the percentage change in lipid parameters from baseline.

Clinical Outcomes in Dyslipidemia Management

The therapeutic efficacy of fibrates in managing dyslipidemia is well-documented, and this compound is expected to exhibit similar effects due to its shared mechanism of action.

Efficacy in Lowering Circulating Triglyceride Levels

The hallmark effect of fibrates is their robust ability to lower circulating triglyceride levels. droracle.ai By activating PPAR-α, fibrates enhance the breakdown of fatty acids and reduce the liver's production of very-low-density lipoproteins (VLDL), which are rich in triglycerides. patsnap.com Clinical studies with other fibrates have demonstrated significant reductions in triglyceride levels, often in the range of 20% to 50% from baseline. nih.gov

Effects on High-Density Lipoprotein Cholesterol Concentrations

Fibrates are also known to increase the concentration of HDL cholesterol, often referred to as "good cholesterol." patsnap.com The activation of PPAR-α leads to an increased production of apolipoproteins A-I and A-II, which are key components of HDL particles. patsnap.com This contributes to higher levels of circulating HDL, which is involved in reverse cholesterol transport, a process that removes cholesterol from the arteries and transports it back to the liver for excretion. The magnitude of the HDL-raising effect of fibrates can vary but is a consistent finding in clinical studies.

Modifications in Other Lipid Parameters (e.g., LDL, VLDL)

The impact of fibrates on low-density lipoprotein (LDL) cholesterol can be more variable. In some instances, fibrates can modestly lower LDL cholesterol levels. patsnap.com However, in individuals with very high triglyceride levels, fibrate therapy can sometimes be associated with an increase in LDL cholesterol concentration. This is thought to be due to the enhanced breakdown of VLDL particles into LDL particles. patsnap.com this compound is also expected to reduce the production of VLDL, which are the precursors to LDL cholesterol. patsnap.com

Table of Lipid Parameter Changes with Fibrate Therapy (General)

| Lipid Parameter | Expected Change with Fibrate Therapy |

| Triglycerides | Significant Decrease |

| HDL Cholesterol | Increase |

| LDL Cholesterol | Variable (Decrease or Increase) |

| VLDL Cholesterol | Decrease |

Cardiovascular Risk Reduction in Clinical Populations

Fibrates have been studied for their role in reducing cardiovascular risk, particularly in patients with dyslipidemia characterized by high triglycerides and low HDL cholesterol.

The impact of fibrates on Major Adverse Cardiovascular Events (MACE) has been evaluated in several large clinical trials, with results often showing benefits in specific patient populations. MACE is typically a composite endpoint that includes cardiovascular death, non-fatal myocardial infarction (heart attack), and non-fatal stroke.

A meta-analysis of 18 prospective randomized controlled trials, encompassing 45,058 participants, demonstrated that fibrate therapy led to a 10% relative risk reduction in major cardiovascular events and a 13% reduction in coronary events. researchgate.net However, this analysis did not show a significant benefit on stroke, all-cause mortality, or cardiovascular mortality. researchgate.net

Another meta-analysis involving 12 trials and over 53,000 patients found that fibrate therapy was associated with a decreased risk of MACE. oup.comnih.gov Interestingly, this analysis suggested that the reduction in MACE risk with fibrate therapy might be more attributable to the reduction in low-density lipoprotein cholesterol (LDL-C) rather than the decrease in triglyceride levels. oup.comnih.gov

Key clinical trials that have shaped our understanding of fibrates and MACE include:

Helsinki Heart Study (HHS): This primary prevention trial showed that gemfibrozil (B1671426) significantly reduced the incidence of fatal and non-fatal myocardial infarction by 34% compared to placebo in middle-aged men with dyslipidemia. nih.gov

Veterans Affairs High-Density Lipoprotein Intervention Trial (VA-HIT): In this secondary prevention trial, gemfibrozil demonstrated a significant reduction in cardiovascular risk in patients with established coronary heart disease. nih.gov

Fenofibrate (B1672516) Intervention and Event Lowering in Diabetes (FIELD) study: This trial did not show a significant reduction in the primary endpoint of coronary events in patients with type 2 diabetes treated with fenofibrate. nih.gov

Action to Control Cardiovascular Risk in Diabetes (ACCORD)-Lipid trial: The addition of fenofibrate to simvastatin (B1681759) therapy did not significantly reduce the rate of major cardiovascular events in patients with type 2 diabetes. nih.gov However, a subgroup analysis suggested a potential benefit in patients with atherogenic dyslipidemia (high triglycerides and low HDL cholesterol). nih.gov

Effectiveness of Fenofibrate Therapy in Residual Cardiovascular Risk Reduction in the Real World Setting (ECLIPSE-REAL) study: This real-world evidence study found that in patients with metabolic syndrome, the addition of fenofibrate to statin treatment was associated with a significantly lower risk of major cardiovascular events compared to statin therapy alone. nih.gov In a cohort matched for lipid levels, the primary outcome was significantly reduced by 26% in the fenofibrate group. nih.gov

Interactive Data Table: Key Fibrate Trials on MACE

| Trial | Study Drug | Comparator | Primary Outcome | Key Finding |

| HHS | Gemfibrozil | Placebo | Fatal and non-fatal myocardial infarction or cardiac death | 34% reduction in the primary endpoint with gemfibrozil. nih.gov |

| VA-HIT | Gemfibrozil | Placebo | Cardiovascular events in patients with CHD | Confirmed the benefit of gemfibrozil on cardiovascular risk reduction. nih.gov |

| FIELD | Fenofibrate | Placebo | Coronary events in type 2 diabetes | Did not show a significant decrease in the primary endpoint. nih.gov |

| ACCORD-Lipid | Fenofibrate + Simvastatin | Placebo + Simvastatin | Major adverse cardiovascular events | No significant overall reduction in MACE. nih.gov |

| ECLIPSE-REAL | Fenofibrate + Statin | Statin monotherapy | Major adverse cardiovascular events | 26% reduction in MACE in the fenofibrate group. nih.gov |

Surrogate markers of atherosclerosis, such as carotid intima-media thickness (cIMT), are used in clinical research to assess the progression of atherosclerotic disease and the potential efficacy of anti-atherosclerotic therapies. ahajournals.org

Studies investigating the effects of fibrates on cIMT have yielded inconsistent results. In a substudy of the FIELD trial, long-term treatment with fenofibrate did not show a beneficial effect on the progression of carotid IMT in patients with type 2 diabetes when compared to placebo. nih.govjacc.orgnih.gov This was despite significant improvements in lipid profiles. nih.gov

Similarly, the FIRST (Evaluation of Choline Fenofibrate on cIMT in Subjects with Type IIb Dyslipidemia with Residual Risk in Addition to Atorvastatin Therapy) trial, which evaluated the effects of fenofibric acid in patients with mixed dyslipidemia already on atorvastatin, found no significant difference in the rate of cIMT progression between the fenofibric acid and placebo groups. ahajournals.org

While some earlier, non-randomized studies suggested a potential for fibrates to slow the progression of atherosclerosis, the more recent and robust clinical trial evidence from dedicated cIMT studies does not strongly support a beneficial effect of fenofibrate on this particular surrogate marker. jacc.orgnih.gov

Potential Therapeutic Application in Severe Hypertriglyceridemia for Pancreatitis Prevention

Severe hypertriglyceridemia is a significant risk factor for acute pancreatitis. nih.gov Fibrates are considered a first-line therapy for patients with very high triglyceride levels (typically >500-1000 mg/dL) to reduce the risk of pancreatitis. nih.govdroracle.ai The mechanism behind this is the potent triglyceride-lowering effect of fibrates.

However, it is important to note that there is a lack of randomized controlled trials specifically designed to assess the efficacy of fibrates in preventing pancreatitis in patients with severe hypertriglyceridemia. nih.govcfp.ca The recommendation is largely based on the established link between high triglycerides and pancreatitis and the effectiveness of fibrates in lowering triglyceride levels.

Interestingly, some meta-analyses of cardiovascular outcome trials, which predominantly included patients with less severe hypertriglyceridemia, have suggested a potential for a slight increase in the risk of pancreatitis with fibrate therapy. nih.gov This has been hypothesized to be related to an increased risk of gallstone formation, which is a known cause of pancreatitis. nih.govnih.gov

Therefore, while fibrates are a cornerstone of therapy for preventing pancreatitis in the context of severe hypertriglyceridemia, their role in patients with milder elevations of triglycerides in relation to pancreatitis risk is less clear and may even be counterintuitive based on some analyses.

Pharmacological Interactions and Safety Considerations in Research Settings

Safety Profile and Tolerability in Clinical Investigations

In clinical investigations, the safety profile and tolerability of an investigational medicinal product like Ronifibrate are continuously assessed to protect study participants and to characterize the drug's risk profile. alfa-chemistry.com Tolerability refers to the degree to which subjects can endure overt adverse effects, influencing adherence to the research protocol. nih.govuni.lu

Clinical trial protocols are meticulously designed documents that detail every aspect of the research, including the rationale, objectives, participant selection criteria, administration of investigational therapies, data collection standards, and endpoints. Crucially, these protocols include explicit procedures for safety reporting. nih.gov

Investigators are primarily responsible for the welfare of subjects under their care. This involves observing, evaluating, managing, and thoroughly documenting all effects of treatment, including adverse events (AEs). nih.gov An adverse event is defined as any untoward medical occurrence in a participant, regardless of causal relationship to the treatment. alfa-chemistry.comresearchgate.net An adverse reaction, conversely, implies a reasonable possibility of a causal relationship to the investigational product. researchgate.net

Serious Adverse Events (SAEs) are of particular concern and require expedited reporting. SAEs are defined by outcomes such as death, life-threatening conditions, hospitalization or prolongation of existing hospitalization, persistent or significant disability/incapacity, or congenital anomaly/birth defect. researchgate.net Sponsors, typically pharmaceutical companies, are responsible for developing Case Report Forms (CRFs) for data collection, maintaining clinical databases, and promptly reviewing all safety information. They are mandated to report key safety information to all stakeholders, including investigators, Institutional Review Boards (IRBs), and regulatory authorities. nih.gov

Safety monitoring processes in clinical trials are tailored based on the risk, size, and complexity of the research. In early-phase trials, such as First-in-Human (FIH) studies, a primary objective is to evaluate human pharmacology, tolerability, and safety, and to translate non-clinical findings into human effects. nih.gov These early developmental protocols must specify in detail all critical safety elements, including toxicity monitoring, toxicity-based stopping rules, and adverse event recording and reporting. nih.gov Toxicity should be assessed and graded according to standardized scales relevant to the study population. nih.gov

The Investigator's Brochure (IB) serves as a compilation of clinical and non-clinical data on the investigational drug, providing investigators with essential information regarding dose, frequency, administration methods, and safety monitoring procedures to ensure compliance with the protocol. nih.gov For multi-site studies, sponsors are typically responsible for reporting Unanticipated Problems Involving Risk to Subjects or Others (UAPs) to the IRBs, and such events often necessitate protocol updates or changes to the informed consent form. miami.edu SAEs deemed unrelated to the study or directly related to the subject population's underlying disease are generally not submitted to the IRB, unless relatedness to the investigational product is determined. miami.edu

The continuous evaluation of safety data throughout a clinical trial is crucial for early detection of safety signals and for protecting participants. uni.lu Even in late-stage trials where comprehensive safety data collection might be selectively reduced due to a well-understood safety profile, the welfare of every trial participant remains the paramount consideration. alfa-chemistry.com

Table 2: Key Aspects of Safety Monitoring in Research Protocols

| Aspect of Monitoring | Description and Relevance in Research Settings |

| Protocol Design | Comprehensive document outlining all study aspects, including detailed safety reporting procedures. nih.gov |

| Investigator Role | Responsible for observing, evaluating, managing, and documenting all treatment effects and reporting adverse events. nih.gov |

| Adverse Events (AEs) | Any untoward medical occurrence; systematically collected and documented. alfa-chemistry.comresearchgate.net |

| Serious Adverse Events (SAEs) | Specific AEs (e.g., death, life-threatening, hospitalization) requiring expedited reporting to sponsors, IRBs, and regulatory authorities. nih.govresearchgate.net |

| Tolerability Assessment | Evaluation of the degree to which participants can endure adverse effects, influencing adherence to the study protocol. nih.govuni.lu |

| Data Collection Tools | Case Report Forms (CRFs) designed by sponsors for systematic data capture. nih.gov |

| Risk-Based Monitoring | Safety monitoring processes are scaled according to the trial's risk, size, and complexity. researchgate.net |

| Investigator's Brochure (IB) | Provides investigators with critical information on the investigational drug, including safety monitoring procedures. nih.gov |

| Unanticipated Problems (UAPs) | Events posing risks to subjects or others, requiring prompt reporting and potential protocol adjustments. miami.edu |

Future Research Directions and Unanswered Questions

Long-Term Efficacy and Cardiovascular Outcome Studies

A critical unanswered question is whether the lipid-modifying effects of Ronifibrate translate into a significant reduction in cardiovascular morbidity and mortality over the long term. Large-scale, randomized controlled trials are essential to definitively establish its efficacy in preventing major cardiovascular events.

Future research on this compound must include dedicated cardiovascular outcome trials (CVOTs). These studies should be designed to assess long-term efficacy in well-defined patient populations, particularly those with atherogenic dyslipidemia who may derive the most benefit.

Table 1: Key Findings from Major Fibrate Cardiovascular Outcome Trials

| Study | Drug | Key Patient Population | Primary Outcome Result | Noteworthy Secondary/Subgroup Findings |

|---|---|---|---|---|

| FIELD | Fenofibrate (B1672516) | 9,795 patients with type 2 diabetes | No significant reduction in coronary events. nih.govelsevierpure.com | Significant reduction in total cardiovascular events, non-fatal MI, and revascularizations. nih.govelsevierpure.com |

| ACCORD-Lipid | Fenofibrate + Simvastatin (B1681759) | 5,518 patients with type 2 diabetes on statin therapy | No significant difference in major cardiovascular events compared to placebo. nih.gov | Potential benefit observed in patients with high triglycerides (>204 mg/dL) and low HDL-C (<34 mg/dL). nih.gov |

| VA-HIT | Gemfibrozil (B1671426) | 2,531 men with coronary heart disease and low HDL-C | Significant 22% reduction in the risk of coronary events. | Benefit was more pronounced in subjects with insulin resistance and diabetes. uscjournal.com |

In-depth Elucidation of Pleiotropic Anti-inflammatory and Antioxidant Mechanisms

Emerging evidence suggests that the benefits of fibrates may extend beyond their effects on lipid metabolism. patsnap.com These compounds are known to have pleiotropic effects, including anti-inflammatory and antioxidant properties, largely through the activation of PPAR-α. patsnap.comnih.gov PPAR-α activation can suppress inflammatory pathways, such as those involving nuclear factor kappa-B (NF-κB). nih.gov

While this compound is known to be a PPAR-α agonist, the specific downstream molecular pathways it modulates require more detailed investigation. patsnap.compatsnap.com Future research should aim to:

Identify the specific anti-inflammatory cytokines and adhesion molecules affected by this compound.

Quantify its antioxidant effects and impact on markers of oxidative stress. mdpi.com

Determine whether these pleiotropic effects are independent of its lipid-lowering actions and if they contribute significantly to cardiovascular protection. nih.gov

Understanding these mechanisms could provide a stronger rationale for its use in conditions characterized by chronic inflammation and oxidative stress, which are key drivers of atherosclerosis. patsnap.commdpi.com

Exploration of Genetic and Phenotypic Determinants of Response to this compound for Personalized Medicine

The response to lipid-modifying therapies can be highly variable among individuals due to genetic and environmental factors. nih.govnih.gov The field of pharmacogenomics aims to identify genetic markers that can predict a patient's response to a specific drug, paving the way for personalized medicine. nih.govpersonalizedmedicinecoalition.org

For this compound, future research should focus on identifying genetic variants that influence its efficacy and metabolism. Key areas of exploration include:

Polymorphisms in the PPAR-α gene: Variations in the drug's target receptor could alter binding affinity and transcriptional activation, leading to differences in therapeutic response.

Genes involved in drug metabolism: Identifying variants in genes encoding enzymes responsible for metabolizing this compound could help predict individual drug exposure levels.

Genes controlling lipid metabolism: Variations in genes for apolipoproteins or lipid transport proteins could interact with this compound's mechanism of action.

By correlating genetic profiles with clinical outcomes, it may become possible to identify which patients are most likely to benefit from this compound therapy, thereby optimizing treatment selection and avoiding trial-and-error prescribing. personalizedmedicinecoalition.orgsciencedaily.com

Comparative Effectiveness Research Against Other Lipid-Modifying Therapies

The landscape of lipid-modifying therapies has evolved significantly, with multiple classes of drugs available. To establish this compound's place in therapy, direct head-to-head comparative effectiveness studies are needed. While early studies compared fibrates like ciprofibrate and fenofibrate, more modern comparisons are lacking. nih.gov

Future trials should compare this compound with:

Ezetimibe: For patients who cannot tolerate or achieve goals with statins, understanding how this compound compares to ezetimibe would be valuable.

PCSK9 Inhibitors: Although typically used for severe hypercholesterolemia, understanding any potential niche for this compound in patient populations also eligible for these powerful agents warrants investigation. nih.gov

These studies should assess not only lipid-level changes but also long-term cardiovascular outcomes and cost-effectiveness to provide a comprehensive picture of this compound's relative value. nih.gov

Investigation of Novel Therapeutic Combinations with this compound

Given the complex nature of dyslipidemia, combination therapy is often necessary to achieve lipid goals. nih.gov While combining a fibrate with a statin can be highly effective for treating mixed hyperlipidemia, it requires careful consideration. nih.gov

Future research should systematically evaluate the efficacy of combining this compound with other lipid-lowering agents. Potential combinations for investigation include:

This compound and Statins: Modern, well-designed trials are needed to confirm the incremental benefit and characterize the profile of this combination in patients with refractory mixed hyperlipidemia.

This compound and Ezetimibe: This combination could be a valuable option for statin-intolerant patients with both elevated triglycerides and cholesterol.

Triple Therapy: In very high-risk patients, the combination of a statin, ezetimibe, and this compound could be explored.

These studies are essential for developing evidence-based guidelines for the use of this compound in combination with other therapies.

Identification of Additional Potential Therapeutic Indications for this compound

The mechanisms of action of PPAR-α agonists suggest that their therapeutic utility may extend beyond dyslipidemia. The anti-inflammatory and metabolic regulatory effects of fibrates could be beneficial in other conditions.

Potential new indications for this compound that warrant investigation include:

Diabetic Retinopathy: The FIELD study found that fenofibrate was associated with less progression of albuminuria and a reduced need for laser treatment for retinopathy in patients with type 2 diabetes. nih.govmonash.edu Investigating whether this compound has similar protective effects on microvascular complications is a logical next step.

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): As PPAR-α activation enhances fatty acid oxidation in the liver, this compound could potentially improve the hepatic steatosis and inflammation characteristic of NAFLD and NASH. patsnap.com

Other Inflammatory Conditions: Given its potential anti-inflammatory properties, exploring the utility of this compound in other chronic inflammatory diseases could be a fruitful area of research. nih.gov

Exploring these potential new uses could significantly expand the therapeutic role of this compound in the future.

Q & A

Q. How should researchers document negative or inconclusive results in this compound trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.